Molecular Weight Advantage: Cyclopentylmethanesulfonyl Fluoride vs. Aromatic Sulfonyl Fluoride Inhibitors
Cyclopentylmethanesulfonyl fluoride possesses a molecular weight of 166.22 g/mol [1], which is lower than that of the prototypical aromatic sulfonyl fluoride inhibitor PMSF (174.19 g/mol) [2] and significantly lower than AEBSF (239.5 g/mol) [3]. This reduced mass is advantageous for the design of smaller, more ligand-efficient covalent probes and inhibitors, which is a key consideration in fragment-based drug discovery and chemical biology applications [4].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 166.22 g/mol |
| Comparator Or Baseline | PMSF: 174.19 g/mol; AEBSF: 239.5 g/mol |
| Quantified Difference | 4.8% lower than PMSF; 30.6% lower than AEBSF |
| Conditions | Standard molecular weight calculation |
Why This Matters
Lower molecular weight contributes to improved ligand efficiency metrics (e.g., LE, LLE) and potentially better membrane permeability for intracellular target engagement.
- [1] PubChem. Cyclopentylmethanesulfonyl fluoride. CID 115013164. View Source
- [2] Wikipedia. Phenylmethylsulfonyl fluoride (PMSF). View Source
- [3] EMBL-EBI. Small-molecule inhibitor: AEBSF. View Source
- [4] Hopkins, A. L., Keserü, G. M., Leeson, P. D., Rees, D. C., & Reynolds, C. H. (2014). The role of ligand efficiency metrics in drug discovery. Nature Reviews Drug Discovery, 13(2), 105-121. View Source
